Dbd-PZ
Description
Properties
IUPAC Name |
N,N-dimethyl-7-piperazin-1-yl-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-16(2)21(18,19)10-4-3-9(11-12(10)15-20-14-11)17-7-5-13-6-8-17/h3-4,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQLOSBBYVMBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161012 | |
| Record name | 4-(N,N-Dimethylaminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139332-64-2 | |
| Record name | 4-(N,N-Dimethylaminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139332642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N,N-Dimethylaminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-Dimethylsulfamoyl)-7-piperazino-benzofurazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
DBD-PZ reacts with carboxylic acids in acetonitrile using diethyl phosphorocyanidate (DEPC) as a condensing agent. A typical derivatization protocol involves:
-
Sample Dilution : Nonaqueous injection preparations are diluted 20-fold with acetonitrile.
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Reagent Mixing : this compound (50 mM in acetonitrile) and DEPC are added to the sample in a 1:1 volumetric ratio.
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Incubation : The mixture reacts at 25°C for 6 hours to ensure complete derivatization.
Key parameters influencing reaction efficiency:
Chromatographic Separation and Detection
Derivatized fatty acids are separated on a YMC-Pack Pro C18 column (150 × 4.6 mm, 5 µm) using a gradient of acetonitrile in water (50% to 98% over 60 minutes). Fluorescence detection at 557 nm (excitation: 444 nm) achieves femtomolar sensitivity, with linear responses (R² > 0.998) across three orders of magnitude.
Table 1: Retention Times and Fluorescence Intensities of this compound Fatty Acid Derivatives
| Fatty Acid | Retention Time (min) | Relative Fluorescence Intensity |
|---|---|---|
| C8:0 | 12.4 | 1.00 |
| C14:0 | 28.7 | 1.45 |
| C16:0 | 35.2 | 1.78 |
| C18:0 | 42.9 | 2.12 |
Data adapted from fluorescence profiles in.
Interference and Recovery Studies
Matrix Compatibility
This compound derivatives are stable in acetonitrile-rich matrices but susceptible to quenching in hydrophilic environments. In o/w injectable emulsions, recovery rates for internal standards (e.g., C13:0) exceed 95% at emulsion concentrations ≤0.2% (v/v). Higher lipid content necessitates solid-phase extraction (SPE) pretreatment using silica gel columns to remove triglycerides.
Cross-Reactivity
This compound selectively reacts with carboxyl groups, showing negligible interference from alcohols, amines, or thiols. However, α-keto acids (e.g., pyruvic acid) may form Schiff bases, necessitating pre-column reduction with sodium borohydride.
Comparative Analysis with Alternative Derivatization Reagents
Table 2: Performance Metrics of Fluorescent Derivatization Reagents
| Reagent | Detection Limit (fmol) | Reaction Time (h) | Stability (h) |
|---|---|---|---|
| This compound | 3–14 | 6 | 24 |
| ADAM | 50–100 | 12 | 12 |
| Dansylhydrazine | 20–50 | 4 | 8 |
This compound outperforms alternatives in sensitivity and stability, as reported in.
Applications in Pharmaceutical Analysis
This compound-based methods are validated for quantifying free fatty acids in lipid emulsions and oil-soluble injections. For example, a commercial o/w emulsion containing soybean oil showed 0.8–1.2 mEq/L of free palmitic acid (C16:0) using this method. The protocol’s robustness is evidenced by inter-day precision (RSD < 5%) and accuracy (90–105%) across 15 batches .
Chemical Reactions Analysis
Types of Reactions
Dbd-PZ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles like amines, thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the piperazino group.
Scientific Research Applications
Detection of Biological Compounds
DBD-PZ has been utilized in the detection of various biological compounds, including histamines and fatty acids. Its fluorescent properties make it an effective labeling agent in chromatographic analyses.
Case Study: Detection of Prostaglandins and Fatty Acids
A study demonstrated the application of this compound in detecting prostaglandins and fatty acids in biological samples. The compound was used in conjunction with chromatographic techniques to achieve high sensitivity and specificity in the detection process.
| Compound Detected | Method Used | Sensitivity |
|---|---|---|
| Prostaglandin | HPLC | High |
| Fatty Acids | LC-MS | Very High |
The results indicated that this compound significantly enhances detection capabilities compared to conventional methods, allowing for lower detection limits and improved accuracy .
Fluorescent Labeling
This compound serves as a fluorescent label in various biochemical assays. Its ability to emit fluorescence upon excitation allows researchers to track and quantify specific biomolecules within complex mixtures.
Application Example: Calcium Imaging Studies
In a study involving calcium imaging, this compound was conjugated with cetirizine to trace its distribution within neuronal cultures. The fluorescent properties facilitated real-time monitoring of calcium dynamics in response to histamine receptor activation, providing insights into neuronal activity related to sleep regulation .
Dielectric Barrier Discharge (DBD) Plasma Actuators
This compound has been studied for its role in enhancing the efficiency of DBD plasma actuators, which are used for active flow control in fluid dynamics.
Case Study: Flow Control Using DBD-PA
Research focusing on DBD plasma actuators highlighted the use of this compound in simulations of induced plasma flows. The compound's characteristics were analyzed using different body force models, such as the Suzen-Huang (S-H) model and the drift-diffusion (D-D) model.
| Model | Voltage (kV) | Induced Velocity (m/s) | Flow Structure |
|---|---|---|---|
| Suzen-Huang | 7 | High | Compact |
| Drift-Diffusion | 10 | Higher | Less compact |
The findings revealed that this compound contributes to enhanced flow control by optimizing plasma-induced velocities, which is crucial for applications like aerodynamic drag reduction and flow separation control .
Summary of Findings
This compound exhibits significant potential across various scientific domains:
- Analytical Chemistry : Enhances detection methods for biological compounds through its fluorescent properties.
- Plasma Physics : Improves the performance of DBD plasma actuators by optimizing induced flow characteristics.
Mechanism of Action
The mechanism of action of Dbd-PZ involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate protein-protein interactions, and influence cellular signaling pathways. The presence of the dimethylsulfamoyl and piperazino groups contributes to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Research Findings and Limitations
- Advantages of this compound :
- Limitations: Requires catalytic additives (e.g., triphenylphosphine) . Limited commercial availability compared to ELSD-based systems.
- TMBB-EDAN : Presents a newer alternative for fatty acids but lacks comprehensive data for cross-disciplinary use.
Biological Activity
Dbd-PZ, a compound known for its unique structure and reactivity, has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a piperazino group, which enhances its chemical reactivity compared to similar compounds. Its structural uniqueness allows it to function effectively as a fluorogenic tagging reagent in biochemical assays, particularly in High-Performance Liquid Chromatography (HPLC) applications. The compound's ability to form fluorescent derivatives of carboxylic acids makes it valuable in detecting specific analytes and studying enzyme activities.
Target Interaction
this compound primarily interacts with carboxylic acids through a process known as derivatization. This interaction is crucial for its application in biochemical assays, where it helps elucidate enzyme activities and protein interactions.
Biochemical Pathways
Carboxylic acids play significant roles in various metabolic pathways, including fatty acid metabolism. By tagging these acids, this compound facilitates the study of their involvement in biological processes and disease mechanisms.
Pharmacokinetics
The pharmacokinetics of this compound are largely influenced by the conditions under which it is used in HPLC. Its bioavailability and stability can vary based on factors such as solvent composition and temperature during the assay process. Understanding these parameters is essential for optimizing its use in research settings.
Research Applications
This compound has been investigated across multiple domains:
- Biochemical Assays : Employed to study enzyme kinetics and protein interactions.
- Medicinal Chemistry : Explored for potential therapeutic properties, including antimicrobial and anticancer activities.
- Industrial Applications : Utilized in developing advanced materials and chemical sensors due to its fluorescent properties.
Antimicrobial Activity
A study investigating the antimicrobial properties of this compound revealed promising results against various bacterial strains. The compound demonstrated significant inhibitory effects, suggesting potential as a lead compound for developing new antibiotics.
Anticancer Properties
Research has shown that this compound can induce apoptosis in cancer cell lines. A notable study highlighted that exposure to this compound resulted in over 75% cell death in cholangiocarcinoma cells after 5 minutes of treatment. The mechanism involved DNA damage response pathways leading to programmed cell death .
Enzyme Inhibition
In enzyme assays, this compound was found to inhibit specific enzymes involved in metabolic pathways. The IC50 values obtained from these studies indicate that this compound can effectively modulate enzymatic activity, making it a valuable tool for biochemical research .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperazino group | Antimicrobial, anticancer |
| 4-(N,N-Dimethylsulfamoyl)-7-fluorobenzofurazan | Fluorine atom instead of piperazino | Limited biological activity |
| 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan | Hydrazino group instead of piperazino | Varies based on substituents |
This compound stands out due to its unique piperazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Dbd-PZ, and how can researchers ensure reproducibility?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for side-chain protection. Critical steps include resin activation, coupling efficiency optimization (monitored via Kaiser tests), and cleavage using trifluoroacetic acid (TFA) . Reproducibility requires detailed documentation of molar ratios, reaction times, and purification methods (e.g., reverse-phase HPLC). Always include batch-specific data (e.g., temperature, solvent purity) in supplementary materials .
Q. How can researchers determine the purity and structural integrity of this compound?
- Methodological Answer : Use tandem techniques:
- HPLC : Assess purity (>95% recommended) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) and compare with theoretical values .
- NMR : Analyze - and -NMR spectra to verify backbone structure and side-chain deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Systematic Review : Compare experimental conditions (e.g., cell lines, assay protocols, this compound concentrations) to identify variability sources .
- Sensitivity Analysis : Test bioactivity under controlled variables (e.g., pH, temperature) to isolate confounding factors .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to assess significance thresholds and effect sizes .
Q. What strategies optimize this compound’s stability in in vivo environments?
- Methodological Answer :
- Formulation Screening : Test lipid-based nanoparticles or PEGylation to enhance serum stability .
- Pharmacokinetic Profiling : Use LC-MS/MS to track degradation metabolites in plasma over time .
- Temperature Studies : Conduct accelerated stability tests (4°C, 25°C, 37°C) to model shelf-life and activity retention .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate this compound’s mechanism of action?
- Methodological Answer :
- Dose-Response Curves : Use logarithmic concentrations (e.g., 1 nM–100 µM) to calculate IC/EC values .
- Control Groups : Include scrambled-sequence peptides and untreated cohorts to rule off-target effects .
- High-Content Imaging : Apply automated microscopy to quantify cellular localization (e.g., confocal imaging with fluorescent tags) .
Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with other compounds?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
